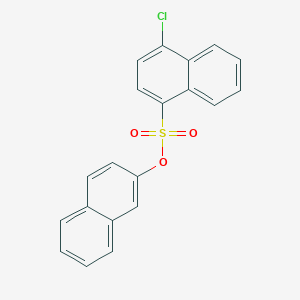
naphthalen-2-yl 4-chloronaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8 . It is a white solid that is volatile and has a strong smell . Naphthalene sulfonic acids, such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, are organic compounds that are often used in the production of dyes . Chloronaphthalene is a derivative of naphthalene where one hydrogen atom is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of naphthalene consists of two fused benzene rings . In naphthalene sulfonic acids, a sulfonic acid group (-SO3H) is attached to the naphthalene core . In chloronaphthalene, a chlorine atom is attached to the naphthalene core . The exact molecular structure of “naphthalen-2-yl 4-chloronaphthalene-1-sulfonate” would be a combination of these structures, but specific details are not available.科学的研究の応用
Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and drug-target interactions. It has also been used in the study of drug metabolism and drug-drug interactions. In addition, this compound has been used in the study of the binding of small molecules to proteins, and in the study of the structure and function of proteins. It has also been used in the study of the structure and function of nucleic acids, and in the study of the structure and function of lipids.
作用機序
The mechanism of action of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is not fully understood. It is believed to interact with proteins and other molecules through hydrogen bonding and electrostatic interactions. It is also thought to interact with proteins through hydrophobic interactions. In addition, it is thought to interact with proteins through covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a wide range of effects on proteins, enzymes, and other molecules. It is thought to inhibit the activity of some enzymes, such as phospholipase A2, and to increase the activity of other enzymes, such as cytochrome P450. It is also thought to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The advantages of using naphthalen-2-yl 4-chloronaphthalene-1-sulfonate in laboratory experiments include its low cost, low toxicity, and water solubility. In addition, its low vapor pressure and high boiling point make it ideal for use in a variety of experiments. The main limitation of using this compound in laboratory experiments is its low yield, which can be improved by using alternative synthesis methods.
将来の方向性
The potential future directions for naphthalen-2-yl 4-chloronaphthalene-1-sulfonate research include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done on its mechanism of action and its interactions with proteins, enzymes, and other molecules. Finally, further research could be done on the potential uses of this compound in drug development, as well as its potential uses in the study of the structure and function of proteins, enzymes, and nucleic acids.
合成法
Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate can be synthesized through a variety of methods, including the reaction of 4-chloronaphthalene-1-sulfonic acid with sodium hydroxide and naphthalene-2-yl chloride. This reaction produces a white solid which can then be purified by recrystallization. The yield of this reaction is typically around 60-70%. Other methods of synthesis include the reaction of naphthalene-2-yl chloride and 4-chloronaphthalene-1-sulfonic acid in the presence of an acid catalyst, and the reaction of naphthalene-2-yl chloride and 4-chloronaphthalene-1-sulfonic acid with an acid catalyst in the presence of an aqueous solution of sodium hydroxide.
特性
IUPAC Name |
naphthalen-2-yl 4-chloronaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c21-19-11-12-20(18-8-4-3-7-17(18)19)25(22,23)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDKGHREZMKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477866.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6477872.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B6477876.png)
![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B6477881.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6477897.png)
![4-methoxy-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477898.png)
![2,4,5-trimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477901.png)
![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477905.png)
![1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477911.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B6477914.png)
![2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide](/img/structure/B6477915.png)
![3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477922.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477925.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)